molecular formula C17H27N2O8P B022023 [6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 73785-43-0

[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B022023
CAS No.: 73785-43-0
M. Wt: 418.4 g/mol
InChI Key: QTQKYDHSYAZAJN-UHFFFAOYSA-N
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Description

[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a nitrophenoxy group, a hexyl chain, and a trimethylazaniumyl ethyl phosphate moiety, making it a unique molecule with diverse chemical properties.

Scientific Research Applications

Chemistry

In chemistry, [6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology

In biological research, this compound can be used to study enzyme interactions and as a probe for biochemical pathways involving phosphate groups.

Medicine

Industry

Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.

Safety and Hazards

The safety data sheet for this compound suggests that it should be handled with care, and any clothing contaminated by the compound should be immediately removed .

Mechanism of Action

Target of Action

It is structurally similar to miltefosine , a broad-spectrum antimicrobial and anti-leishmanial phospholipid drug . Therefore, it might have similar targets, which include various cell membrane components and enzymes involved in lipid metabolism.

Mode of Action

Based on its structural similarity to miltefosine , it may interact with its targets by integrating into the cell membrane, disrupting its integrity and function, and inhibiting enzymes involved in lipid metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multi-step organic reactions. One common approach is the esterification of 6-(4-nitrophenoxy)-6-oxohexanoic acid with 2-(trimethylazaniumyl)ethyl phosphate under acidic conditions. The reaction requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The phosphate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can react with the phosphate group.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phosphate esters.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Similar in structure but lacks the phosphate group.

    Phenethylamine: A simpler structure without the nitrophenoxy and phosphate groups.

    4-Nitrophenethylamine: Contains the nitrophenoxy group but lacks the hexyl chain and phosphate group.

Uniqueness

[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its combination of a nitrophenoxy group, a hexyl chain, and a phosphate moiety

Properties

CAS No.

73785-43-0

Molecular Formula

C17H27N2O8P

Molecular Weight

418.4 g/mol

IUPAC Name

[6-(4-nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C17H27N2O8P/c1-19(2,3)12-14-26-28(23,24)25-13-6-4-5-7-17(20)27-16-10-8-15(9-11-16)18(21)22/h8-11H,4-7,12-14H2,1-3H3

InChI Key

QTQKYDHSYAZAJN-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCOP(=O)([O-])OCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

4-nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate
EPC-NPH
p-nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate

Origin of Product

United States

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